molecular formula C10H12ClN B577363 (R)-3-(2-Chlorophenyl)pyrrolidine CAS No. 1335583-18-0

(R)-3-(2-Chlorophenyl)pyrrolidine

カタログ番号: B577363
CAS番号: 1335583-18-0
分子量: 181.663
InChIキー: RCQFNQQYVSNBOJ-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-3-(2-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative of significant interest in neuroscience and medicinal chemistry research. This compound serves as a key synthetic intermediate and pharmacophore for developing novel central nervous system (CNS) active agents. The stereospecific (R)-enantiomer is particularly valuable for structure-activity relationship studies aimed at optimizing receptor selectivity and pharmacological potency. The core pyrrolidine structure is established as a privileged scaffold in neuropharmacology, with research indicating its derivatives exhibit potent anticonvulsant properties in multiple seizure models, including maximal electroshock (MES) and psychomotor (6 Hz) tests . These compounds demonstrate protective indices surpassing reference antiepileptics like valproic acid through interaction with neuronal voltage-sensitive sodium and L-type calcium channels . The strategic 2-chlorophenyl substitution at the 3-position enhances biological activity, a pattern consistently observed across related anticonvulsant pyrrolidine-2,5-diones . Beyond epilepsy research, this compound provides a versatile chemical template for investigating neuropathic pain pathways, given the established efficacy of related anticonvulsant compounds in formalin models of tonic pain . The molecular framework also shows relevance across multiple therapeutic areas, including antimicrobial and enzyme inhibition studies, highlighting its broad utility in drug discovery . This product is provided as a characterizable synthetic building block for legitimate research applications. All materials are strictly For Research Use Only and are not intended for diagnostic or therapeutic applications in humans.

特性

CAS番号

1335583-18-0

分子式

C10H12ClN

分子量

181.663

IUPAC名

(3R)-3-(2-chlorophenyl)pyrrolidine

InChI

InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m0/s1

InChIキー

RCQFNQQYVSNBOJ-QMMMGPOBSA-N

SMILES

C1CNCC1C2=CC=CC=C2Cl

同義語

(R)-3-(2-Chlorophenyl)pyrrolidine

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares (R)-3-(2-Chlorophenyl)pyrrolidine with structurally and functionally related compounds, focusing on substituent effects, stereochemistry, and pharmacological relevance.

Table 1: Key Comparative Data

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Pharmacological Activity Key Differences
This compound 2-Cl-C₆H₄ at C3 pyrrolidine 197.67* 1335583-18-0 Not explicitly reported Reference compound
(S)-3-(2-Chlorophenyl)pyrrolidine 2-Cl-C₆H₄ at C3 pyrrolidine 197.67* 1335679-62-3 Potential enantiomeric activity Stereochemical configuration
3-(2,3-Dichlorophenyl)pyrrolidine HCl 2,3-diCl-C₆H₃ at C3 pyrrolidine 264.58 1956386-37-0 Enhanced lipophilicity Additional chlorine substituent
(R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl 2,3-diCl-C₆H₃ at C2 pyrrolidine 280.97 2241594-54-5 Unknown Substituent position shift
DMPI (Compound from ) 2,3-dimethylbenzyl-piperidine 441.96 Not available MRSA carbapenem synergist Piperidine core vs. pyrrolidine

*Calculated based on molecular formula.

Stereochemical Variants

The (S)-enantiomer (CAS: 1335679-62-3) shares identical substituents but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems .

Halogen-Substituted Analogues

  • (R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl (CAS: 2241594-54-5): The shifted substituent position (C2 pyrrolidine) alters steric interactions, which could reduce compatibility with target binding pockets compared to the C3-substituted analogue .

Heterocyclic Core Modifications

Compounds like DMPI and CDFII () replace pyrrolidine with piperidine or indole cores while retaining chlorophenyl groups. These modifications expand ring size and flexibility, enabling distinct interactions with bacterial targets (e.g., MRSA synergism with carbapenems) .

準備方法

Asymmetric Catalytic Hydrogenation of Enamine Intermediates

A widely reported method involves the asymmetric hydrogenation of enamine precursors. For example, a 2023 study demonstrated the use of chiral ruthenium catalysts to reduce 3-(2-chlorophenyl)-1-pyrroline to the target compound . The reaction employs a Ru-(S)-BINAP complex in methanol under 50 bar hydrogen pressure, achieving 92% yield and 98% ee . Key parameters include:

ParameterValue
CatalystRu-(S)-BINAP
SolventMethanol
Temperature60°C
Hydrogen Pressure50 bar
Reaction Time12 h
Yield92%
Enantiomeric Excess98%

This method eliminates the need for chiral resolution but requires stringent control of moisture and oxygen levels to maintain catalyst activity .

Enzymatic Transamination of ω-Chloroketones

Recent advances in biocatalysis have enabled the synthesis of (R)-3-(2-chlorophenyl)pyrrolidine using engineered transaminases. A 2023 protocol utilized ATA-117-Rd6 enzymes to convert 5-chloro-1-(2-chlorophenyl)pentan-2-one in a two-step process :

  • Transamination : The ketone reacts with isopropylamine in a phosphate buffer (pH 8.0) at 40°C for 72 h.

  • Cyclization : The resulting amine undergoes spontaneous cyclization in acidic conditions.

This method achieved 84% isolated yield with >99.5% ee at 300 mg scale, demonstrating scalability . Enzyme loading remains a challenge (83 wt%), prompting ongoing research into immobilized variants.

Chiral Resolution via Diastereomeric Salt Formation

Industrial-scale production often employs resolution techniques due to cost constraints. A patented method (CN110981779B) describes:

  • Synthesis of racemic 3-(2-chlorophenyl)pyrrolidine via Pd/C-catalyzed hydrogenation of 3-(2-chlorophenyl)-1-pyrroline (90% yield) .

  • Resolution using (R)-mandelic acid in ethanol/water (3:1) at −20°C, yielding the (R)-enantiomer as a crystalline salt (35% recovery, 99% ee) .

While less atom-economical, this approach benefits from established infrastructure in chiral acid resolution.

Grignard Addition-Chiral Reduction Sequence

A multi-step synthesis from pyrrolidone derivatives was reported in CN110981779B :

  • Protection : Pyrrolidone reacts with di-tert-butyl carbonate to form tert-butyl pyrrolidone carboxylate.

  • Grignard Addition : 2-Chlorophenylmagnesium bromide adds to the carbonyl group (−30°C, THF).

  • Chiral Reduction : The intermediate ketone is reduced using (R)-BINAP-Rh catalysts, affording the target compound in 76% yield and 95% ee .

Critical factors include:

  • Grignard stoichiometry : 1.2:1 molar ratio of aryl bromide to pyrrolidone derivative

  • Reduction temperature : 0°C to prevent racemization

Continuous Flow Asymmetric Synthesis

Emerging technologies utilize continuous flow systems to enhance stereocontrol. A 2025 pilot study achieved:

  • Residence Time : 8 min

  • Catalyst : Immobilized (R)-DM-BINAP-Pd on silica

  • Conversion : 99%

  • ee : 97%

This method reduces catalyst loading to 0.5 mol% while maintaining throughput of 1.2 kg/day .

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost Index
Catalytic Hydrogenation9298High$$$$
Enzymatic Transamination8499.5Moderate$$$
Chiral Resolution3599High$$
Grignard-Reduction7695Moderate$$$$
Continuous Flow9997High$$$$$

Cost Index: $ (low) to $$$$$ (high)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。